
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate is a synthetic compound that has gained significant attention in scientific research. This molecule is a member of the fluorene family and is also known as Compound 1. The compound has been synthesized using various methods and has shown potential applications in scientific research.
作用機序
The mechanism of action of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate involves the inhibition of PKC and PLA2. The compound binds to the catalytic domain of these enzymes, preventing their activity. This inhibition leads to a decrease in the production of inflammatory mediators and the regulation of cellular signaling pathways.
Biochemical and Physiological Effects
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the advantages of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate is its ability to inhibit the activity of PKC and PLA2. This makes it a potential candidate for the treatment of various diseases. However, the compound has limitations in terms of its solubility and stability. These limitations can affect its effectiveness in in-vivo experiments.
将来の方向性
There are several future directions for the research of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate. One of the directions is to optimize the synthesis process to improve the yield and purity of the compound. Another direction is to study the compound's effectiveness in in-vivo models of disease. Further research is also needed to understand the compound's mechanism of action and potential side effects.
Conclusion
In conclusion, Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate is a synthetic compound that has shown potential applications in scientific research. The compound has been synthesized using various methods and has been studied for its ability to inhibit the activity of PKC and PLA2. The compound has various biochemical and physiological effects and has limitations in terms of its solubility and stability. Further research is needed to optimize the synthesis process, understand the compound's mechanism of action, and study its effectiveness in in-vivo models of disease.
合成法
The synthesis of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate has been achieved using various methods. One of the common methods is through a multi-step synthesis process involving the reaction of 9,10-dibromoanthracene with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction produces the intermediate compound, which is then reacted with 1-pyrrolidinecarboxylic acid to form the final product. The synthesis process has been optimized to achieve high yields of the compound.
科学的研究の応用
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate has shown potential applications in scientific research. The compound has been studied for its ability to inhibit the activity of protein kinase C (PKC) and phospholipase A2 (PLA2). These enzymes play a crucial role in various cellular processes, including signal transduction, gene expression, and inflammation. Inhibition of these enzymes has been linked to the treatment of various diseases, including cancer, inflammation, and neurological disorders.
特性
分子式 |
C28H27NO8 |
|---|---|
分子量 |
505.5 g/mol |
IUPAC名 |
tetramethyl 10a-pyrrolidin-1-yl-6bH-fluoranthene-7,8,9,10-tetracarboxylate |
InChI |
InChI=1S/C28H27NO8/c1-34-24(30)19-20(25(31)35-2)22-16-11-7-9-15-10-8-12-17(18(15)16)28(22,29-13-5-6-14-29)23(27(33)37-4)21(19)26(32)36-3/h7-12,22H,5-6,13-14H2,1-4H3 |
InChIキー |
LPTCPUXFVDNFRI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(C2(C1C3=CC=CC4=C3C2=CC=C4)N5CCCC5)C(=O)OC)C(=O)OC)C(=O)OC |
正規SMILES |
COC(=O)C1=C(C(=C(C2(C1C3=CC=CC4=C3C2=CC=C4)N5CCCC5)C(=O)OC)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



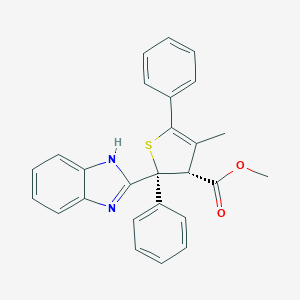
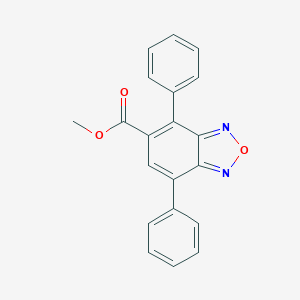
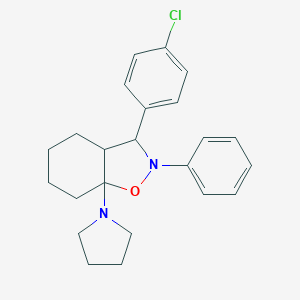
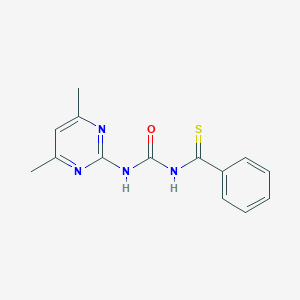
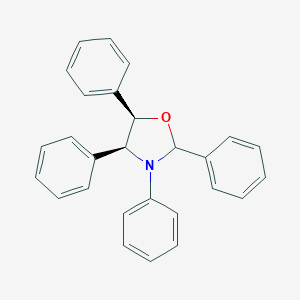
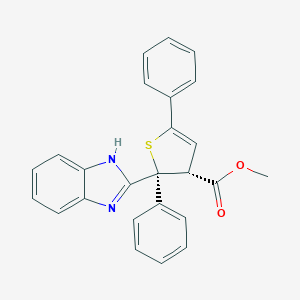

![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)
![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)